gamma-Cyclodextrin
Overview
Description
Gamma-cyclodextrin is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds . It is derived from starch and has a unique toroidal structure with a hydrophilic exterior and a hydrophobic interior cavity . This structure allows this compound to form inclusion complexes with various guest molecules, making it useful in a wide range of applications .
Mechanism of Action
Target of Action
Gamma-Cyclodextrin (γ-CD) is a cyclic α-1,4-glucan derived from glucose, consisting of eight glucose units . Its primary targets are various hydrophobic guest molecules . The steric arrangement of glucose units in the γ-CD molecule results in a hollow truncated cone shape with a hydrophilic outside surface and a hydrophobic internal cavity . This unique structure enables γ-CD to form inclusion complexes with these guest molecules .
Mode of Action
The interaction of γ-CD with its targets involves the formation of inclusion complexes. The hydrophobic internal cavity of γ-CD encapsulates the hydrophobic guest molecules . In the case of steroidal neuromuscular blocking drugs like rocuronium and vecuronium, γ-CD forms very tight water-soluble complexes at a 1:1 ratio . This interaction creates a concentration gradient favoring the movement of the drug from the neuromuscular junction into the plasma, quickly reversing the drug-induced neuromuscular blockade .
Biochemical Pathways
The primary biochemical pathway affected by γ-CD is the enzymatic reaction involving cyclodextrin glycosyltransferase (CGTase). The accumulation of γ-CD during this reaction inhibits its own synthesis and favors the formation of other cyclodextrins . The extraction of γ-cd with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition .
Pharmacokinetics
The ADME properties of γ-CD contribute to its bioavailability. γ-CD has a larger internal cavity, higher water solubility, and more bioavailability compared to α- and β-cyclodextrins . This makes γ-CD well-suited to accommodate larger biomolecules and other guests . It is well soluble in water and dimethyl sulfoxide, but poorly soluble in methanol .
Result of Action
The molecular and cellular effects of γ-CD’s action primarily involve the improved solubility, stability, and bioavailability of the guest molecules . The encapsulation into the γ-CD cavity confers these improved properties to the guest . For instance, in the case of steroidal neuromuscular blocking drugs, γ-CD’s action quickly reverses the drug-induced neuromuscular blockade .
Action Environment
Environmental factors can influence the action, efficacy, and stability of γ-CD. For instance, during the enzymatic reaction, the extraction of γ-CD with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition . This suggests that the presence and concentration of certain solvents in the environment can influence the action of γ-CD.
Biochemical Analysis
Biochemical Properties
Gamma-Cyclodextrin interacts with various enzymes, proteins, and other biomolecules. The cyclodextrin glucanotransferase (CGTase) secreted by Bacillus clarkii 7364, an alkalophilic bacterium, converts pre-gelatinized potato starch into cyclodextrins, with the majority being this compound .
Cellular Effects
Its ability to form inclusion complexes with various hydrophobic guest molecules can lead to changes in the chemical and physical properties of these molecules, potentially influencing cell function .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with CGTase. This enzyme catalyzes the conversion of starch into cyclodextrins, with this compound being the predominant product . The enzyme’s interaction with this compound is likely to involve binding interactions and possibly changes in gene expression .
Temporal Effects in Laboratory Settings
Its production from starch by CGTase suggests that it may be stable under the conditions used for this enzymatic reaction .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by CGTase, which converts starch into cyclodextrins . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its hydrophilic outside surface and hydrophobic internal cavity suggest that it could interact with various transporters or binding proteins .
Subcellular Localization
Its biochemical properties suggest that it could be directed to specific compartments or organelles based on its interactions with other biomolecules .
Preparation Methods
Gamma-cyclodextrin is typically produced through the enzymatic conversion of starch using cyclodextrin glycosyltransferase (CGTase) . The process involves the following steps:
Liquefaction of Starch: Starch is liquefied either by heat treatment or using alpha-amylase.
Enzymatic Conversion: CGTase is added to the liquefied starch to catalyze the formation of this compound.
Separation and Purification: The resulting mixture contains alpha-, beta-, and gamma-cyclodextrins, which are separated using chromatographic techniques.
Industrial production methods often involve the use of organic solvents and specific buffer solutions to increase the yield and purity of this compound . For example, the addition of ester group functionalized ionic liquids can enhance the hydrophobicity of this compound, promoting its co-precipitation with organic solvents .
Chemical Reactions Analysis
Gamma-cyclodextrin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with altered solubility and complexation properties.
Substitution: Substitution reactions, such as hydroxypropylation, can increase the solubility of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like propylene oxide . The major products formed from these reactions are various this compound derivatives with enhanced solubility and complexation abilities .
Scientific Research Applications
Gamma-cyclodextrin has numerous applications in scientific research, including:
Comparison with Similar Compounds
Gamma-cyclodextrin is part of the cyclodextrin family, which also includes alpha-cyclodextrin and beta-cyclodextrin . The key differences between these compounds are:
Alpha-cyclodextrin: Composed of six glucose units, it has a smaller cavity size and is suitable for complexing smaller molecules.
Beta-cyclodextrin: Composed of seven glucose units, it has a moderate cavity size and is commonly used for complexing aromatic compounds.
This compound: Composed of eight glucose units, it has the largest cavity size and can accommodate larger biomolecules and other guests.
This compound’s larger cavity size and higher water solubility make it unique among cyclodextrins, allowing it to form inclusion complexes with a wider variety of molecules .
Biological Activity
Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight glucose units linked by α-(1,4) glycosidic bonds. It is widely utilized in the food and pharmaceutical industries due to its ability to form inclusion complexes with various compounds, enhancing their solubility, stability, and bioavailability. This article explores the biological activity of γ-CD, focusing on its metabolic effects, potential therapeutic applications, and safety profile.
Metabolic Effects
Recent studies have demonstrated that γ-CD can significantly influence metabolic responses. For instance, a study involving young C57BL/6 male mice indicated that dietary supplementation with γ-CD led to increased voluntary activity and enhanced muscle strength compared to control groups. Mice supplemented with 12.88% γ-CD ran significantly longer distances and exhibited greater endurance during physical activities, suggesting a potential role in improving physical performance through enhanced energy metabolism .
Table 1: Effects of this compound on Mice Activity
Parameter | Control Group (CON) | γ-CD Supplemented Group |
---|---|---|
Distance Covered (km) | 8.6 | 12.4 |
Active Time (minutes) | 340 | Increased |
Muscle Strength (Grip Test) | Lower | Higher |
Glycemic Control
γ-CD has been shown to modulate postprandial glycemic and insulinemic responses. In human trials, γ-CD reduced these responses compared to rapidly digested carbohydrates like maltodextrin. This effect is attributed to the ability of γ-CD to inhibit α-amylase activity, thereby slowing carbohydrate digestion and promoting a more stable release of glucose into the bloodstream .
Drug Delivery Applications
One of the most promising applications of γ-CD is in drug delivery systems. For example, research has demonstrated that γ-CD can enhance the delivery of crocetin across the blood-brain barrier (BBB). The formation of a water-soluble inclusion complex with crocetin significantly improved its bioavailability and protective effects against neurotoxicity in cell models . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Safety Profile
The safety profile of γ-CD has been extensively studied. Intravenous administration in animal models revealed that γ-CD is well tolerated, with minimal toxicity observed even at high doses. Studies indicated that a significant portion of administered γ-CD is excreted unchanged in urine, highlighting its low systemic toxicity . However, some studies noted mild gastrointestinal symptoms in human subjects following consumption, but these were not statistically significant compared to control groups .
Table 2: Toxicity Studies on this compound
Study Type | Dose Administered | Observed Effects |
---|---|---|
Intravenous in Rabbits | 7.5 g | Well tolerated |
Intravenous in Dogs | 25 g | Well tolerated |
Oral Gavage in Mice | 15 g/kg | No significant toxicity |
Case Study 1: Dietary Supplementation in Athletes
A study involving athletes examined the effects of γ-CD supplementation on endurance performance. Participants consuming a beverage containing γ-CD showed improved performance metrics during prolonged exercise compared to those consuming a placebo. The findings suggest that incorporating γ-CD into sports nutrition could enhance athletic performance by optimizing energy utilization .
Case Study 2: Neurological Protection
In another case study focusing on neuroprotection, researchers explored the efficacy of crocetin-γ-CD complexes in preventing oxidative stress-induced cell death in neuronal cell lines. Results indicated that this inclusion complex significantly reduced cell death rates compared to controls, supporting the therapeutic potential of γ-CD in neurological disorders .
Properties
IUPAC Name |
5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.